N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
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Overview
Description
N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation with 2-methylbenzyl chloride . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as ammonium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .
Scientific Research Applications
N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their antimicrobial and anticancer effects . The compound may bind to DNA or proteins, interfering with their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzylamine: Used in the production of dyes and as a catalytic agent.
N-methyl-2-pyrrolidone: An industrial solvent with various applications.
N-methyl-N-(4-methylbenzyl)amine: Similar structure but different functional groups.
Uniqueness
N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide stands out due to its unique benzimidazole core, which imparts a wide range of biological activities.
Properties
IUPAC Name |
N-methyl-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14-8-4-5-9-16(14)12-22-18-11-7-6-10-17(18)20-19(22)13-21(3)15(2)23/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJDYGKVDLKPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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